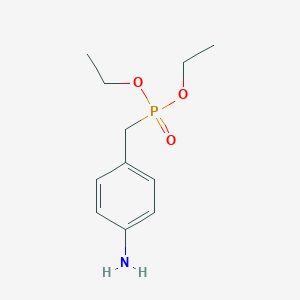

Diethyl 4-aminobenzylphosphonate

概要

説明

イソファゴミン酒石酸塩は、ヒトのリソソームβ-グルコシダーゼの競合的阻害剤として知られる化学化合物です。 この化合物は、特にリソソーム蓄積症であるゴーシェ病の治療における潜在的な治療用途のために、大きな注目を集めています .

準備方法

合成経路と反応条件: イソファゴミン酒石酸塩は、イソファゴミンの酒石酸塩を形成する一連の化学反応によって合成されます。 このプロセスは通常、制御された条件下でイソファゴミンと酒石酸を反応させて酒石酸塩を形成することを伴います .

工業生産方法: イソファゴミン酒石酸塩の工業生産には、ラボ設定と同じような反応条件を使用した大規模合成が含まれます。 このプロセスは、収率と純度が最適化されており、最終製品が医薬品基準を満たしていることを保証します .

化学反応の分析

反応の種類: イソファゴミン酒石酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化された生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を伴い、還元された生成物の形成につながります。

置換: この反応は、1つの原子または原子のグループを別の原子またはグループと置き換えることを伴い、置換された生成物の形成につながります.

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、還元は還元された誘導体を生成する可能性があります .

4. 科学研究における用途

イソファゴミン酒石酸塩は、次のような幅広い科学研究における用途があります。

化学: 酵素阻害と反応機構を研究するためのツールとして使用されます。

生物学: 酵素活性とタンパク質の折り畳みを調節する役割について調査されています。

医学: ゴーシェ病やその他のリソソーム蓄積症の潜在的な治療薬として探求されています。

科学的研究の応用

Organic Synthesis

DABP serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- [4-(Tetradecanoylamino)benzyl]phosphonic acid : This compound is relevant in medicinal chemistry for developing new therapeutic agents .

- Diethyl p-benzoylaminobenzylphosphonate : Another important derivative used in pharmaceutical applications .

Pharmaceutical Research

DABP has been investigated for its potential applications in drug development and as a reagent in various biochemical assays. Notably:

- Gadolinium-based Contrast Agents : DABP was used as a precursor for synthesizing a novel myelin-targeting MR contrast agent. This agent demonstrated the ability to detect demyelinated lesions in animal models, indicating its potential for monitoring neurological diseases .

Case Study: Gd-based Contrast Agent

In a study, DABP was incorporated into a multi-step synthesis to create a contrast agent that selectively labels myelin fibers. The agent was tested in vivo and showed promising results in detecting lesions induced by neurotoxins, highlighting its application in medical imaging .

Materials Science

DABP has been explored for its role in developing advanced materials, particularly through graft polymerization techniques:

- Molecularly Imprinted Polymers (MIPs) : DABP has been used to create MIPs that exhibit selective binding properties for specific analytes, enhancing their utility in sensor technology and environmental monitoring .

Biochemical Applications

The compound's phosphonate group makes it suitable for various biochemical applications, including:

- Enzyme Inhibition Studies : DABP derivatives have been synthesized and tested as inhibitors for enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders like obesity and diabetes .

Table of Inhibitory Activity

| Compound | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| DABP Derivative A | mtGPAT | 15 |

| DABP Derivative B | Other Lipases | 22 |

作用機序

イソファゴミン酒石酸塩は、β-グルコシダーゼの触媒ポケットと相互作用することによって効果を発揮します。それは化学シャペロンとして機能し、酵素の折り畳みを安定化および促進します。この相互作用は、活性なβ-グルコシダーゼの量を増やし、その活性を高めます。 この化合物は、変異N370Sゴーシェ線維芽細胞のリソソームβ-グルコシダーゼ活性を2〜3倍に増加することが示されています .

類似の化合物:

アフェゴスタット: β-グルコシダーゼの別の競合的阻害剤で、ゴーシェ病の治療に使用されます.

ミグラストات: グルコシルセラミドシンターゼの阻害剤で、異なる作用機序でゴーシェ病の治療に使用されます.

エリグルスタット: グルコシルセラミドシンターゼ阻害剤で、ゴーシェ病の経口療法として使用されます.

イソファゴミン酒石酸塩の独自性: イソファゴミン酒石酸塩は、β-グルコシダーゼの触媒ポケットと特異的に相互作用し、化学シャペロンとして機能するという点でユニークです。 この特性は、異なる作用機序を持つ可能性があるか、異なる酵素を標的とする可能性がある他の類似の化合物と区別されます .

類似化合物との比較

Afegostat: Another competitive inhibitor of beta-glucosidase, used in the treatment of Gaucher disease.

Eliglustat: A glucosylceramide synthase inhibitor, used as an oral therapy for Gaucher disease.

Uniqueness of Isofagomine Tartrate: Isofagomine tartrate is unique due to its specific interaction with the catalytic pocket of beta-glucosidase, acting as a chemical chaperone. This property distinguishes it from other similar compounds that may have different mechanisms of action or target different enzymes .

生物活性

Diethyl 4-aminobenzylphosphonate (DEABP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the synthesis, biological evaluation, and mechanisms of action associated with DEABP, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of diethyl phosphite with 4-aminobenzyl chloride. The resulting compound features a phosphonate group that enhances its biological activity by improving metabolic stability and membrane transport properties. The introduction of the amino group is significant for the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have demonstrated that DEABP exhibits notable antimicrobial properties, particularly against various strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of DEABP Against E. coli

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | E. coli K12 | 25 | 50 |

| Diethyl benzylphosphonate | E. coli R2-R4 | 30 | 60 |

The data suggest that DEABP has a lower MIC compared to other derivatives, indicating a stronger antibacterial effect. The mechanism of action appears to involve disruption of bacterial cell membranes and oxidative stress induction, leading to DNA damage in bacterial cells .

Cytotoxic Effects

The cytotoxicity of DEABP has been evaluated using various human cell lines. It has shown significant cytotoxic effects, which may be beneficial in cancer treatment contexts.

Table 2: Cytotoxicity of DEABP on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These findings indicate that DEABP could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis in cancer cells.

The antimicrobial activity of DEABP is primarily attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress. Studies have shown that DEABP causes significant modifications to bacterial DNA, leading to increased oxidative damage. This was confirmed by the use of the Fpg enzyme, which recognizes oxidized bases in DNA, revealing approximately 3.5% oxidative damage in treated bacteria .

Furthermore, the presence of the phosphonate group enhances the compound's interaction with cellular membranes, facilitating better penetration and bioavailability in biological systems .

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

In a study focusing on multi-drug resistant strains of E. coli, DEABP was tested against clinical isolates. The results indicated that DEABP retained its antimicrobial efficacy even in resistant strains, suggesting its potential as an alternative treatment option in clinical settings where traditional antibiotics fail .

Case Study 2: In Vivo Evaluation

An in vivo study assessed the therapeutic potential of DEABP using animal models infected with E. coli. The administration of DEABP resulted in a significant reduction in bacterial load compared to control groups treated with standard antibiotics. This highlights its potential for further development as an effective antimicrobial agent .

特性

IUPAC Name |

4-(diethoxyphosphorylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173896 | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-79-7 | |

| Record name | Diethyl (4-aminobenzyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020074797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20074-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl p-aminobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。